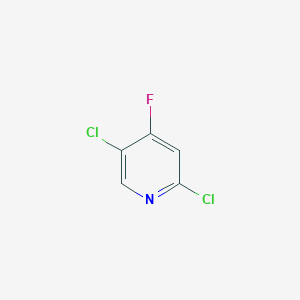

2,5-Dichloro-4-fluoropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, an aromatic heterocycle isoelectronic with benzene, is a fundamental scaffold in modern chemical research, particularly in medicinal chemistry. rsc.orgrsc.org Its presence is notable in thousands of drug molecules, including many approved by the U.S. Food and Drug Administration (FDA). rsc.orgrsc.org The nitrogen atom in the ring imparts polarity and the ability to be ionized, which can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.comresearchgate.net This "privileged scaffold" is consistently incorporated into a wide array of drug candidates designed to treat a diverse range of diseases. rsc.orgrsc.org

Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical industry as insecticides, fungicides, and herbicides. enpress-publisher.comresearchgate.net The adaptability of the pyridine core allows for extensive structural modifications, making it a versatile starting material for creating novel compounds with specific biological or material properties. enpress-publisher.comresearchgate.net This versatility has cemented the pyridine framework as a cornerstone in the development of new drugs and functional materials. dovepress.com

Strategic Importance of Halogen and Fluorine Substituents in Pyridine Chemistry

The introduction of halogen atoms, particularly fluorine, onto a pyridine scaffold dramatically influences its chemical and physical properties. Halogenation is a key strategy in drug design and the development of new materials. csic.es Fluorine, with its high electronegativity, can alter the electron distribution within the pyridine ring, affecting its reactivity and interaction with biological targets. csic.es Specifically, fluorination can modify a molecule's binding affinity to proteins and its metabolic stability. smolecule.com

The presence of multiple, different halogens on the pyridine ring, as seen in polyhalogenated pyridines, offers a platform for highly selective, stepwise chemical transformations. rsc.orgnih.gov The varying reactivity of C-F, C-Cl, and C-Br bonds allows chemists to control which position on the ring reacts with a given reagent, a critical aspect for the efficient construction of complex molecules. nih.govresearchgate.net For instance, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is often preferentially displaced in polyfluoropyridines, while in cross-coupling reactions, oxidative addition tends to occur at positions with the lowest carbon-halogen bond dissociation energy, typically C2 and C4. rsc.orgnih.gov This controlled reactivity makes halogenated pyridines powerful tools in organic synthesis. rsc.org

Overview of 2,5-Dichloro-4-fluoropyridine within the Context of Polyhalogenated Pyridine Architectures

2,5-Dichloro-4-fluoropyridine is a polyhalogenated pyridine that serves as a versatile chemical intermediate. a2bchem.com Its structure, featuring two chlorine atoms and one fluorine atom at specific positions on the pyridine ring, provides distinct points of reactivity for synthetic chemists. This strategic arrangement of halogens is crucial for its role as a building block in the synthesis of more complex molecules, including biologically active compounds for the pharmaceutical and agrochemical sectors. a2bchem.com

As a member of the polyhalogenated pyridine family, the utility of 2,5-Dichloro-4-fluoropyridine lies in the potential for selective functionalization. Chemists can exploit the differences in reactivity between the C-F and C-Cl bonds to introduce various functional groups in a controlled manner. This compound is instrumental in creating novel molecules with tailored properties for specific applications in fields ranging from medicinal chemistry to materials science. a2bchem.com

Chemical Data for 2,5-Dichloro-4-fluoropyridine

| Property | Value |

| CAS Number | 1214350-63-6 sigmaaldrich.comachemblock.com |

| Molecular Formula | C₅H₂Cl₂FN sigmaaldrich.comachemblock.com |

| Molecular Weight | 165.98 g/mol sigmaaldrich.comarkpharmtech.com |

| IUPAC Name | 2,5-dichloro-4-fluoropyridine sigmaaldrich.comachemblock.com |

| SMILES | FC1=CC(Cl)=NC=C1Cl achemblock.comambeed.com |

| InChI Key | MYAFHQWEMVOJEP-UHFFFAOYSA-N sigmaaldrich.comambeed.com |

| Purity | ≥95% - 97% sigmaaldrich.comachemblock.com |

| Physical Form | Solid or Semi-solid or liquid or lump sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAFHQWEMVOJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214350-63-6 | |

| Record name | 2,5-dichloro-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichloro 4 Fluoropyridine and Analogous Halogenated Fluoropyridines

De Novo Synthesis Pathways to 4-Fluoropyridine Derivatives

De novo synthesis offers a direct route to the fluorinated pyridine (B92270) core, building the heterocyclic ring from acyclic precursors. This approach is particularly valuable for creating highly substituted or complex pyridine structures.

A modern and efficient method for the de novo synthesis of 4-fluoropyridines involves a cooperative copper- and base-catalyzed [3+3] cycloaddition. rsc.orgrsc.org This reaction utilizes the cycloaddition of active methylene isocyanides with difluorocyclopropenes to construct the highly functionalized 4-fluoropyridine ring system. rsc.orgrsc.org This methodology is notable as it is one of the few examples of building the pyridine ring with the 4-fluoro substituent already in place, contrasting with more traditional methods that rely on nucleophilic displacement on a preformed ring. rsc.org

The reaction proceeds efficiently under mild conditions and tolerates a variety of functional groups on the starting materials. The resulting 4-fluoropyridines are versatile intermediates, as the 4-fluoro and other groups (like a 2-tosyl group) can be readily displaced by various nucleophiles for further diversification. rsc.org

Table 1: Examples of [3+3] Cycloaddition for 4-Fluoropyridine Synthesis This table summarizes the scope of the copper/base co-catalyzed cycloaddition reaction between difluorocyclopropenes and active methylene isocyanides.

| Difluorocyclopropene | Active Methylene Isocyanide | Product | Yield (%) |

|---|---|---|---|

| 1-phenyl difluorocyclopropene | Isocyanoacetate | Ethyl 2-benzyl-5-phenyl-4-fluoro-6-(tosyl)nicotinate | 53 |

| 1-(4-methylphenyl) difluorocyclopropene | Isocyanoacetate | Ethyl 4-fluoro-2-(4-methylbenzyl)-5-phenyl-6-(tosyl)nicotinate | 85 |

| 1-(4-chlorophenyl) difluorocyclopropene | Tosylmethyl isocyanide (TosMIC) | 2-((4-chlorophenyl)methyl)-4-fluoro-5-phenyl-6-(tosyl)pyridine | 78 |

| 1-(thiophen-2-yl) difluorocyclopropene | Isocyanoacetate | Ethyl 4-fluoro-5-phenyl-2-(thiophen-2-ylmethyl)-6-(tosyl)nicotinate | 75 |

Sigmatropic rearrangements represent another class of powerful reactions for carbon-carbon bond formation that can be adapted for the synthesis of heterocyclic cores.

The Ireland-Claisen Rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. chem-station.comnrochemistry.comwikipedia.org The reaction proceeds by converting the allyl ester into a silyl ketene acetal, which then undergoes the rearrangement under milder conditions than the traditional Claisen rearrangement. nrochemistry.comjk-sci.com While this reaction does not directly produce a pyridine ring, the resulting γ,δ-unsaturated carboxylic acid is a versatile intermediate. Subsequent chemical transformations, including cyclization with an ammonia (B1221849) source and aromatization, would be required to form the pyridine heterocycle. The stereochemistry of the final product can be reliably controlled based on the geometry of the intermediate ketene silyl acetal. chem-station.com

The Aza-Cope Rearrangement is a heteroatom version of the Cope rearrangement, involving nitrogen-containing 1,5-dienes. wikipedia.orgchem-station.com These acs.orgacs.org-sigmatropic rearrangements are valuable for synthesizing nitrogen-containing rings. wikipedia.orgtcichemicals.com The cationic 2-aza-Cope rearrangement is particularly facile and can be coupled with a Mannich cyclization in a tandem sequence. wikipedia.org This aza-Cope/Mannich reaction is a powerful strategy for constructing complex cyclic molecules, including alkaloids, from simpler starting materials. wikipedia.orgchem-station.com This pathway could theoretically be employed to construct a dihydropyridine skeleton, which could then be oxidized to the corresponding pyridine derivative.

Functionalization and Derivatization of Precursor Pyridines

This approach involves modifying an existing pyridine or dichloropyridine ring to introduce the desired halogen substituents. It is a more common and often more direct route to specific target molecules like 2,5-dichloro-4-fluoropyridine.

Halogenation is a chemical reaction that introduces one or more halogen atoms into a compound. wikipedia.orgkhanacademy.org The halogenation of pyridine rings can be challenging due to the ring's electron-deficient nature, which makes it resistant to standard electrophilic substitution. mt.com However, several strategies exist to introduce chlorine atoms.

Direct chlorination of pyridine often requires harsh conditions and can lead to a mixture of products. A more controlled approach involves the halogenation of activated pyridine derivatives, such as aminopyridines or hydroxypyridines (pyridones), followed by removal of the activating group. For a compound like 2,5-dichloro-4-fluoropyridine, a plausible synthetic route could involve the chlorination of a 4-fluoropyridine precursor. Alternatively, a polychlorinated pyridine, such as pentachloropyridine, can be selectively fluorinated. For instance, 3,5-dichloro-2,4,6-trifluoropyridine can be prepared in high yield from pentachloropyridine and potassium fluoride (B91410) in an N-methylpyrrolidone solvent. google.com

Introducing a fluorine atom onto a pyridine ring is a critical step in the synthesis of many valuable compounds. nbinno.com Due to the electron-deficient character of the pyridine ring, nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine. nih.gov This typically involves the displacement of a good leaving group, such as a halogen or a nitro group, by a fluoride ion source.

Common fluorinating agents for SNAr reactions include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), or quaternary ammonium fluorides such as tetrabutylammonium fluoride (TBAF). acs.org The classic Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine, is another established method for introducing fluorine. nii.ac.jprsc.org More recently, methods using electrophilic fluorinating agents like Selectfluor® have been developed for specific applications. nih.govmanchester.ac.uk

Fluorodenitration is a highly effective SNAr reaction where a nitro group is displaced by a fluoride anion. The nitro group is an excellent leaving group in nucleophilic aromatic substitutions, particularly when positioned ortho or para to the ring nitrogen, due to its strong electron-withdrawing nature. nih.gov

An efficient method for the synthesis of fluoropyridines utilizes TBAF-mediated fluorodenitration of nitropyridines. acs.orgnih.gov This reaction proceeds under mild conditions and is particularly effective for 2- and 4-nitropyridines. acs.org For the synthesis of 2,5-dichloro-4-fluoropyridine, a hypothetical precursor would be 2,5-dichloro-4-nitropyridine. The reaction of this precursor with a fluoride source like TBAF or CsF in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be expected to yield the desired product. nih.govacs.org

Table 2: Examples of Fluorodenitration of Nitropyridines This table illustrates the scope and efficiency of TBAF-mediated fluorodenitration for synthesizing various fluoropyridines.

| Nitropyridine Substrate | Product | Yield (%) |

|---|---|---|

| 2-Cyano-3-nitropyridine | 2-Cyano-3-fluoropyridine | 78 |

| 2,4-Dinitropyridine | 2-Fluoro-4-nitropyridine | 90 |

| 3-Ethoxy-2-nitropyridine | 3-Ethoxy-2-fluoropyridine | 85 |

| 2-Nitro-3-aminopyridine | 2-Fluoro-3-aminopyridine | 50 |

| 4-Nitropyridine N-oxide | 4-Fluoropyridine N-oxide | 88 |

Data sourced from research on TBAF-mediated fluorodenitration. acs.org

Fluorination Methodologies for Pyridine Rings

Displacement of Chlorides by Fluoride

A common and effective method for the synthesis of fluoropyridines is the displacement of chloride ions with fluoride. This nucleophilic aromatic substitution reaction is typically carried out using a fluoride salt, such as potassium fluoride, often in a polar aprotic solvent. The efficiency of this halogen exchange (Halex) reaction is influenced by factors such as the reaction temperature, the solvent, and the presence of phase-transfer catalysts.

It is important to note that the displacement of halogens like chlorine, bromine, and iodine with fluorine is generally not performed in aqueous solutions. This is because the fluoride ion is highly solvated in aqueous media, which reduces its nucleophilicity and accessibility for the displacement reaction. quora.com

In some cases, the exchange of fluorine for chlorine can also be a desired transformation. A method for exchanging a fluorine atom at the 2-position of a pyridine ring with a chlorine atom involves contacting the 2-fluoro-pyridine compound with chlorinated (trichloromethyl) pyridines. googleapis.com This process can be advantageous for recovering and recycling hydrogen fluoride. googleapis.com

C-H Fluorination Approaches

Direct C-H fluorination represents a more atom-economical approach to synthesizing fluorinated pyridines by avoiding the pre-functionalization required in halogen exchange reactions. This strategy involves the direct replacement of a carbon-hydrogen bond with a carbon-fluorine bond. Advances in this area have focused on the use of transition-metal catalysts and electrophilic fluorinating reagents. nih.gov

Palladium-catalyzed C-H fluorination has emerged as a significant method, often utilizing directing groups to control the site of fluorination. nih.gov These reactions typically involve high-oxidation-state transition-metal fluoride complexes. nih.gov The majority of these methods employ electrophilic fluorinating reagents, such as N-fluoropyridinium salts.

One notable electrophilic fluorinating reagent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. researchgate.net This reagent has been used in various C-H fluorination reactions. For example, a continuous flow process has been developed for the generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate from 2,6-dichloropyridine and elemental fluorine, which can then be used in downstream electrophilic fluorination reactions. researchgate.net

Radical-mediated C-H fluorination offers a complementary approach, particularly for undirected C-H fluorination at sp³-hybridized carbon atoms. nih.gov These methods often utilize electrophilic N-F reagents to generate fluorine radicals. nih.gov

Regioselective Synthesis and Control in Halogenated Pyridine Systems

Achieving regioselectivity in the halogenation of pyridine rings is a significant challenge due to the electronic nature of the pyridine nucleus. Various strategies have been developed to control the position of halogenation, including the use of activating or screening groups and directed ortho-metalation techniques.

Influence of Activating/Screening Groups (e.g., Trialkylsilyl Groups)

The introduction of activating or screening groups can significantly influence the regioselectivity of halogenation on the pyridine ring. Trialkylsilyl groups, for instance, can serve as removable directing groups to facilitate selective functionalization.

The pyridyldiisopropylsilyl (PyDipSi) group has been demonstrated as an effective directing group for palladium(II)-catalyzed mono-ortho-acyloxylation and ortho-halogenation of aromatic compounds. nih.gov A key advantage of this silicon-tethered directing group is its versatility; it can be easily removed or converted into other valuable functionalities after the desired halogenation has been achieved. nih.gov These subsequent transformations include protio-, deuterio-, halo-, boro-, and alkynyldesilylations. nih.gov

The installation of the silyl group onto an aromatic ring can be achieved through nucleophilic substitution between a chloro- or hydrosilane and an aryl organometallic reagent. nih.gov For example, treatment of PyDipSi hydride with phenyllithium produces the desired silylated arene. nih.gov

Directed Ortho-Metalation (DoM) Strategies for Positional Control

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. znaturforsch.combaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile, such as a halogen source. baranlab.org

The choice of the DMG is crucial for the success and regioselectivity of the reaction. Common DMGs contain a heteroatom with a lone pair that can coordinate to the lithium cation, facilitating deprotonation at the adjacent position. baranlab.org For π-deficient heterocycles like pyridine, a DMG is generally required to achieve selective metalation, and nucleophilic attack on the pyridine ring can be a competing reaction. uwindsor.ca The use of lithium amides like LDA and LiTMP is often preferred to mitigate this issue. uwindsor.ca

The nature of the substituents already present on the pyridine ring also profoundly influences the regioselectivity of metalation. For example, the metalation of various dichloropyridines with lithium diisopropylamide (LDA) leads to regioselectively lithiated pyridines, which can then be treated with an electrophile to introduce a functional group at a specific position. znaturforsch.com

Derivatization and Advanced Functionalization Strategies Utilizing 2,5 Dichloro 4 Fluoropyridine As a Building Block

Synthesis of Highly Functionalized Pyridines

The synthesis of highly functionalized pyridines from 2,5-dichloro-4-fluoropyridine can be achieved through a variety of modern synthetic methodologies. The inherent electronic properties of the pyridine (B92270) ring, amplified by the electron-withdrawing halogen substituents, facilitate several types of transformations.

Key among these is the regioselective functionalization, which allows for the controlled introduction of different substituents at specific positions on the pyridine core. Common strategies include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-4 position is particularly susceptible to displacement by a wide range of nucleophiles due to the strong electron-withdrawing nature of the adjacent nitrogen atom and the other halogen substituents. This high reactivity allows for the introduction of various functional groups under relatively mild conditions. mdpi.comsemanticscholar.org In contrast, the chloro groups are significantly less reactive towards SNAr, enabling selective functionalization at the C-4 position.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents at the C-2 and C-5 positions are suitable handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly complex and diverse pyridine structures. The differential reactivity of the C-2 and C-5 positions can often be exploited to achieve selective couplings.

Directed Ortho-Metalation and Lithiation: The presence of the nitrogen atom and halogen substituents can direct metalation at specific positions on the pyridine ring. mdpi.comniscpr.res.in Subsequent trapping of the resulting organometallic intermediates with various electrophiles provides another powerful tool for the regioselective introduction of functional groups.

Detailed research findings on the specific application of these strategies to 2,5-dichloro-4-fluoropyridine are not extensively documented in publicly available literature. However, the principles of these reactions are well-established for a wide range of halo- and fluoropyridines. niscpr.res.inrsc.org

Table 1: Potential Functionalization Reactions of 2,5-Dichloro-4-fluoropyridine

| Position | Reaction Type | Potential Reagents/Catalysts | Potential Products |

| C-4 | Nucleophilic Aromatic Substitution (SNAr) | R-OH, R-SH, R-NH2, etc. | 4-alkoxy-, 4-thio-, 4-amino-2,5-dichloropyridines |

| C-2/C-5 | Palladium-Catalyzed Cross-Coupling | R-B(OH)2/Pd catalyst, R-SnBu3/Pd catalyst | 2- and/or 5-aryl-, alkyl-, alkynyl- substituted pyridines |

| C-3/C-6 | Directed Ortho-Metalation/Lithiation | n-BuLi, LDA / Electrophiles | 3- and/or 6-substituted pyridine derivatives |

Note: This table represents potential reactions based on the general reactivity of halopyridines. Specific experimental data for 2,5-dichloro-4-fluoropyridine is limited.

Application in the Construction of Complex Heterocyclic Systems

The polysubstituted nature of 2,5-dichloro-4-fluoropyridine makes it an attractive starting material for the synthesis of more complex heterocyclic systems, including fused ring structures that are prevalent in medicinal chemistry and materials science.

The synthesis of fused heterocycles like naphthyridines and pyridopyrimidines often involves the construction of a new ring onto a pre-existing pyridine core. While 2,5-dichloro-4-fluoropyridine possesses the necessary functionalities to act as a precursor for such syntheses, specific examples of its direct use in the formation of naphthyridines and pyridopyrimidines are not well-documented in the scientific literature.

The general synthetic strategies for these fused systems often involve:

Naphthyridines: These are bicyclic aromatic compounds containing two nitrogen atoms in the rings. Syntheses typically involve cyclization reactions of appropriately substituted pyridine derivatives. mdpi.comresearchgate.net For instance, a functionalized aminopyridine can be reacted with a 1,3-dicarbonyl compound or its equivalent to construct the second pyridine ring.

Pyridopyrimidines: These are another class of fused heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Their synthesis often involves the reaction of an aminopyridine derivative with a reagent that provides the remaining atoms of the pyrimidine ring. researchgate.net

Synthesis of Fluoropyridyl-Functionalized Polymers and Materials

The incorporation of fluorinated pyridine moieties into polymers can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. While perfluoropyridine has been utilized in the synthesis of fluoropolymers, mdpi.comsemanticscholar.org the specific use of 2,5-dichloro-4-fluoropyridine as a monomer or a precursor for the synthesis of fluoropyridyl-functionalized polymers and materials is not extensively reported in the literature.

In principle, 2,5-dichloro-4-fluoropyridine could be used in polymerization reactions through several approaches:

Polycondensation Reactions: If both chloro groups or the fluoro and one chloro group can undergo substitution reactions with a bifunctional monomer, polycondensation could lead to the formation of polymers incorporating the dichlorofluoropyridyl unit.

Polymerization of Functionalized Monomers: The pyridine ring could first be functionalized with a polymerizable group (e.g., a vinyl or ethynyl group) via a cross-coupling reaction. Subsequent polymerization of this monomer would lead to a polymer with pendant dichlorofluoropyridyl groups.

Detailed studies and characterization of polymers derived specifically from 2,5-dichloro-4-fluoropyridine are not currently available in the public domain.

Advanced Analytical Characterization Techniques in 2,5 Dichloro 4 Fluoropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the atomic arrangement and electronic environment within the molecule. For 2,5-Dichloro-4-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum of 2,5-Dichloro-4-fluoropyridine is expected to be relatively simple, showing two distinct signals corresponding to the two protons on the pyridine (B92270) ring (H-3 and H-6). The electronegative chlorine and fluorine atoms significantly influence the chemical shifts of these protons, typically shifting them downfield. The proton at the C-6 position would likely appear at a lower field than the H-3 proton due to the adjacent nitrogen atom. Spin-spin coupling between the fluorine atom and the protons would also be observed, with the coupling constant depending on the number of bonds separating the nuclei.

¹³C NMR: The ¹³C NMR spectrum provides information on each of the five carbon atoms in the pyridine ring. The signals are influenced by the attached atoms (H, Cl, F, N). The carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the NMR of organofluorine compounds. fluorine1.ru The other carbons will also show smaller, long-range couplings to fluorine (²JCF, ³JCF). The chemical shifts are heavily influenced by the electronegativity of the substituents, with the carbon atoms attached to chlorine and fluorine appearing at distinct chemical shifts. magritek.com

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is an essential and highly sensitive technique for its characterization. thermofisher.comwikipedia.org It provides a direct observation of the fluorine nucleus. The spectrum for 2,5-Dichloro-4-fluoropyridine is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the other substituents. fluorine1.ru The signal may appear as a multiplet due to coupling with the two aromatic protons. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying fluorine-containing compounds. thermofisher.comwikipedia.org

Table 1: Predicted NMR Spectral Data for 2,5-Dichloro-4-fluoropyridine Note: These are predicted values based on known substituent effects on the pyridine ring. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-3 | ~7.5 - 8.0 | Doublet of doublets (dd) | ³J(H,H), ⁴J(H,F) |

| H-6 | ~8.2 - 8.7 | Doublet (d) | ⁵J(H,F) |

| ¹³C | |||

| C-2 | ~150 - 155 | Doublet (d) | ³J(C,F) |

| C-3 | ~125 - 130 | Doublet (d) | ²J(C,F) |

| C-4 | ~158 - 163 (d) | Doublet (d) | ¹J(C,F) ≈ 240-270 |

| C-5 | ~120 - 125 | Doublet (d) | ²J(C,F) |

| C-6 | ~145 - 150 | Doublet (d) | ⁴J(C,F) |

| ¹⁹F | ~ -90 to -120 | Multiplet | ⁴J(F,H), ⁵J(F,H) |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 2,5-Dichloro-4-fluoropyridine, with a molecular formula of C₅H₂Cl₂FN, the expected exact mass is approximately 165.95 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms like 2,5-Dichloro-4-fluoropyridine, the molecular ion peak (M⁺) will appear as a cluster of peaks with a characteristic M, M+2, and M+4 pattern, with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

In tandem MS (MS/MS) or when coupled with liquid chromatography (LC-MS), fragmentation analysis can further confirm the structure. Plausible fragmentation pathways for 2,5-Dichloro-4-fluoropyridine under electron impact ionization could include the loss of a chlorine atom ([M-Cl]⁺), hydrogen chloride ([M-HCl]⁺), or cleavage of the pyridine ring. nih.gov

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-High-Performance Liquid Chromatography (UPLC), are essential techniques for determining the purity of 2,5-Dichloro-4-fluoropyridine and for monitoring reaction progress. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

A typical method for analyzing a moderately polar compound like 2,5-Dichloro-4-fluoropyridine would involve reverse-phase chromatography. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The purity of the compound is determined by injecting a sample and observing the resulting chromatogram. A pure compound should ideally yield a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities. Method validation is crucial to ensure the accuracy and precision of the analysis. researchgate.net

Table 2: Example HPLC Method for Purity Analysis of 2,5-Dichloro-4-fluoropyridine

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands for different functional groups and bond types.

For 2,5-Dichloro-4-fluoropyridine, the IR spectrum would be characterized by several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The most diagnostic peaks would be the C-F and C-Cl stretching vibrations. The C-F stretch is typically a strong band found in the 1150-1250 cm⁻¹ region. researchgate.net The C-Cl stretches are generally observed at lower frequencies, in the 600-800 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for 2,5-Dichloro-4-fluoropyridine

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3150 | Aromatic C-H Stretch |

| 1550 - 1610 | Aromatic C=C and C=N Ring Stretch |

| 1400 - 1500 | Aromatic C=C and C=N Ring Stretch |

| 1150 - 1250 | C-F Stretch |

| 600 - 800 | C-Cl Stretch |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure of a crystalline solid. It works by diffracting a beam of X-rays off the ordered array of atoms in a crystal. The resulting diffraction pattern can be mathematically analyzed to determine the exact position of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.

While no publicly available crystal structure for 2,5-Dichloro-4-fluoropyridine has been noted, this technique would provide an unambiguous confirmation of its molecular geometry if a suitable single crystal could be grown. The analysis would reveal the planarity of the pyridine ring and the precise lengths of the C-C, C-N, C-H, C-Cl, and C-F bonds. acs.org Furthermore, it would elucidate how the molecules pack in the solid state, revealing any intermolecular interactions such as halogen bonding or π-π stacking that might be present. Such detailed structural information is invaluable for understanding the compound's physical properties and reactivity.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2,5-Dichloro-4-fluoropyridine and related polyhalogenated pyridines is increasingly guided by the principles of green and sustainable chemistry. nih.govbenthamscience.com Traditional synthetic methods often rely on harsh conditions and hazardous reagents, prompting a shift towards more environmentally benign and efficient alternatives.

Emerging research directions include:

Thermo-catalytic Conversion: The conversion of renewable feedstocks like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts is a promising avenue for the sustainable production of the core pyridine (B92270) ring. rsc.org Future work could adapt these processes to produce halogenated pyridines by incorporating halogen sources in a continuous-flow system.

Advanced Catalytic Systems: The use of ionic liquids as both catalysts and solvents can lead to milder reaction conditions, reduced waste, and improved yields and selectivity in pyridine synthesis. benthamscience.com Photocatalysis, particularly using visible light, offers another green approach for synthesizing fluorinated aromatic compounds and could be tailored for the specific substitution pattern of 2,5-dichloro-4-fluoropyridine. mdpi.com

Biocatalysis: A significant frontier in sustainable synthesis is the application of enzymes. nih.gov The fluorinase enzyme, for example, can catalyze the selective introduction of fluorine into molecules under exceptionally mild aqueous conditions. acsgcipr.org Research into engineering fluorinases or other halogenases to accept dichloropyridine precursors could provide a highly specific and sustainable route to 2,5-Dichloro-4-fluoropyridine.

These methodologies aim to reduce the environmental impact of synthesis while potentially offering novel pathways that improve efficiency and cost-effectiveness.

Exploration of New Regioselective Functionalization Strategies

The three distinct halogen atoms on the 2,5-Dichloro-4-fluoropyridine ring offer multiple sites for functionalization, but achieving control over which site reacts—regioselectivity—is a primary challenge. Future research will focus on developing precise methods to selectively modify the molecule.

Key emerging strategies include:

Late-Stage C–H Functionalization: A major goal in modern chemistry is to directly convert C–H bonds into new functional groups, particularly in the final stages of a synthesis ("late-stage functionalization"). nih.govnih.govacs.orgchimia.chresearchgate.net For an electron-deficient ring like pyridine, radical-based C–H functionalization is a particularly suitable approach. nih.govacs.orgnih.gov Studies have shown that the regioselectivity of such radical additions can be tuned by adjusting reaction parameters like solvent and pH, offering a potential method to selectively functionalize the C-3 or C-6 positions of the 2,5-Dichloro-4-fluoropyridine ring. nih.govnih.gov

Directed ortho Metalation (DoM): DoM is a powerful technique that uses a functional group (a directing metalation group, or DMG) to guide the deprotonation and subsequent functionalization of the position immediately adjacent (ortho) to it. wikipedia.orgbaranlab.orgorganic-chemistry.org While 2,5-Dichloro-4-fluoropyridine itself lacks a strong DMG, a future strategy would involve the initial installation of a suitable DMG at the C-3 or C-6 position. This would allow for highly regioselective metalation and subsequent reaction with an electrophile at the neighboring position, a level of control not easily achieved otherwise. baranlab.orgscribd.comuwindsor.ca

Selective Halogen Displacement: The different halogens (F, Cl) exhibit distinct reactivities in nucleophilic aromatic substitution (SNAr) reactions. Generally, fluoride (B91410) is a better leaving group than chloride in SNAr on electron-poor rings. acs.org Future work will systematically quantify these reactivity differences in 2,5-Dichloro-4-fluoropyridine, enabling the selective and sequential replacement of the fluoride at C-4, followed by one of the chlorides at C-2 or C-5 under different conditions.

The following table summarizes potential regioselective functionalization approaches for future investigation.

| Methodology | Target Position(s) | Potential Reagents/Conditions | Expected Outcome |

| Radical C-H Functionalization | C-3, C-6 | Alkylsulfinate salts, varied pH and solvents | Introduction of alkyl or aryl groups at available C-H positions. nih.govacs.org |

| Directed ortho Metalation (DoM) | C-3 (via C-2 DMG) or C-6 (via C-5 DMG) | Installation of a DMG (e.g., amide), followed by alkyllithium base and an electrophile. | Precise functionalization ortho to a pre-installed directing group. wikipedia.orgorganic-chemistry.org |

| Selective SNAr | C-4 (Fluoride) | Mild nucleophiles (e.g., alcohols, amines) | Selective replacement of the highly reactive fluoride. acs.org |

| Selective SNAr | C-2, C-5 (Chlorides) | Harsher conditions or specific catalysts (e.g., Pd-based) | Replacement of chlorides after or in preference to fluoride under tuned conditions. nih.gov |

Mechanistic Elucidation of Complex Transformations

A deeper, fundamental understanding of the reaction mechanisms involving 2,5-Dichloro-4-fluoropyridine is crucial for predicting its behavior and designing more efficient synthetic transformations. Future research in this area will heavily rely on a synergy between experimental kinetics and advanced computational modeling.

Key areas for mechanistic investigation are:

Nature of SNAr Reactions: Nucleophilic aromatic substitution (SNAr) is the cornerstone of functionalizing this electron-deficient pyridine. While traditionally viewed as a two-step process via a Meisenheimer intermediate, recent computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a single, concerted transition state. acs.org Determining the precise mechanism for nucleophilic attack at the C-2, C-4, and C-5 positions of 2,5-Dichloro-4-fluoropyridine is a fundamental question that will guide reaction optimization.

Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction pathways. researchgate.net Future studies will employ DFT to model the transition states for nucleophilic attack at each of the three halogenated positions. Such models can predict the activation energies, helping to rationalize and predict the observed regioselectivity. researchgate.net For example, DFT can clarify the intrinsic reactivity differences between the C-2 and C-4 positions, which can be subtle. stackexchange.com

Kinetic Analysis: Detailed experimental kinetic studies are needed to complement computational work. By measuring reaction rates with different nucleophiles and under various conditions, researchers can derive key mechanistic data, such as Brønsted coefficients, which provide insight into the charge distribution in the transition state. researchgate.netnih.gov This data is essential for validating theoretical models and building a robust predictive framework for the reactivity of 2,5-Dichloro-4-fluoropyridine. nih.gov

Expansion of Applicability in Advanced Materials and Chemical Biology Tools

The unique electronic properties and multiple reaction sites of 2,5-Dichloro-4-fluoropyridine make it an intriguing, yet largely unexplored, building block for advanced applications.

Advanced Materials

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. umn.eduresearchgate.net The future application of 2,5-Dichloro-4-fluoropyridine in materials science lies in its use as a functional monomer.

Novel Fluorinated Polymers: The di-chloro substitution pattern allows for polycondensation reactions. For instance, reaction with bis-phenols or other difunctional nucleophiles could yield novel poly(ether ether ketone) (PEEK) or poly(arylene ether) analogues. The fluorine atom at the C-4 position would remain as a key functional handle on the polymer backbone, allowing for subsequent modification or tuning of the polymer's electronic properties.

Conducting Polymers: Conjugated polymers are the basis of organic electronics. rsc.org Electrochemical polymerization is a primary method for their synthesis, where polymer films are deposited directly onto electrodes. youtube.com Future research could explore the electropolymerization of 2,5-Dichloro-4-fluoropyridine derivatives, where C-C bond formation could lead to novel fluorinated conducting polymers with potential applications in organic light-emitting diodes (OLEDs) or sensors. rsc.orgpageplace.de

Chemical Biology Tools

Fluorescent and radiolabeled probes are indispensable for studying biological processes. The development of bioorthogonal chemistry—reactions that occur in living systems without interfering with native biochemistry—has created a demand for new reactive chemical scaffolds. nih.gov

Fluorogenic Probes: The concept of a fluorogenic probe involves a molecule that is initially non-fluorescent but becomes fluorescent upon reaction with a specific target. rsc.orgrsc.orgsemanticscholar.org 2,5-Dichloro-4-fluoropyridine could serve as the core of such a probe. A fluorophore could be attached via one of the chloro positions, while its fluorescence is quenched by a group attached via the more reactive fluoro position. A bioorthogonal reaction that displaces the quencher would "turn on" the fluorescence, providing a clear signal for target engagement. nih.gov

Site-Specific Protein Labeling: The distinct reactivities of the C-F and C-Cl bonds could be exploited for sequential, site-specific labeling of biomolecules like peptides and proteins. scbt.com For example, a protein could be modified with a nucleophilic group that first displaces the fluoride on the probe. The resulting conjugate, now bearing two chloro-pyridine moieties, could then be used in a second labeling step under different conditions, enabling the construction of more complex bioconjugates. scispace.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,5-dichloro-4-fluoropyridine while minimizing side-product formation?

- Methodological Answer : Synthesis of halogenated pyridines often involves sequential halogenation. For 2,5-dichloro-4-fluoropyridine, a multi-step approach can be adapted from analogous protocols, such as N-oxidation followed by nucleophilic substitution with Cl and F sources. Key parameters include temperature control (e.g., 0–5°C for fluorination to avoid over-substitution) and stoichiometric ratios of halogenating agents (e.g., POCl₃ for chlorination and KF/18-crown-6 for fluorination). Purity optimization (>95%) may require column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can researchers effectively purify 2,5-dichloro-4-fluoropyridine to achieve >95% purity for downstream applications?

- Methodological Answer : Post-synthesis purification typically combines recrystallization (using ethanol/water mixtures) and chromatographic methods. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for analytical validation. For bulk purification, flash chromatography with gradient elution (hexane to ethyl acetate) effectively removes halogenated byproducts .

Q. What spectroscopic techniques are most reliable for characterizing 2,5-dichloro-4-fluoropyridine?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For example, ¹⁹F NMR can distinguish fluorine substitution patterns (δ ≈ -120 to -140 ppm for para-fluorine in pyridine). Fourier-transform infrared (FT-IR) spectroscopy identifies C–F (≈1100 cm⁻¹) and C–Cl (≈700 cm⁻¹) stretches. Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z ≈ 165.5 for C₅H₂Cl₂FN) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of 2,5-dichloro-4-fluoropyridine in cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify reactive sites. For instance, the LUMO distribution often localizes on Cl-substituted carbons, making them prone to Suzuki-Miyaura coupling. Thermodynamic parameters (e.g., Gibbs free energy barriers) for transition states can optimize catalytic conditions (e.g., Pd(PPh₃)₄, K₂CO₃) .

Q. What strategies resolve contradictory data in the interpretation of 2,5-dichloro-4-fluoropyridine’s electronic effects via Hammett substituent constants?

- Methodological Answer : Discrepancies in σₚ values arise from competing inductive (electron-withdrawing Cl/F) and resonance effects. A combined experimental-computational approach is advised:

- Measure reaction rates in standardized systems (e.g., hydrolysis of substituted benzoic acids).

- Compare with DFT-derived partial charges (Natural Bond Orbital analysis).

- Reconcile outliers by assessing solvent polarity and steric hindrance in specific reactions .

Q. How do supramolecular interactions influence the crystal packing of 2,5-dichloro-4-fluoropyridine derivatives?

- Methodological Answer : X-ray crystallography (e.g., SHELXL refinement) reveals dominant interactions such as C–Cl⋯π (3.3–3.5 Å) and F⋯H–C hydrogen bonds. Crystal engineering strategies can leverage these synthons to design co-crystals with improved solubility or stability. For example, co-crystallizing with carboxylic acids enhances π-stacking interactions .

Q. What are the challenges in quantifying trace impurities in 2,5-dichloro-4-fluoropyridine using GC-MS, and how can they be mitigated?

- Methodological Answer : Halogenated pyridines often produce overlapping peaks due to similar retention times. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.